Structural Differentiation: Quantifying the Impact of 2-Methyl Substitution on Molecular Properties
The 2-methyl substituent on 2-methyl-1,4-dioxane-2-carboxylic acid (C6H10O4, MW 146.14) creates a quantifiable difference in molecular weight and atom count compared to its unsubstituted analog, 1,4-dioxane-2-carboxylic acid (C5H8O4, MW 132.11) . This 14.03 g/mol increase in molecular weight and the presence of an additional carbon atom (C6 vs. C5) directly impact the compound's physicochemical profile and synthetic utility , [1].
| Evidence Dimension | Molecular Weight & Formula |
|---|---|
| Target Compound Data | MW: 146.14 g/mol; Formula: C6H10O4 |
| Comparator Or Baseline | 1,4-Dioxane-2-carboxylic acid: MW: 132.11 g/mol; Formula: C5H8O4 |
| Quantified Difference | ΔMW = +14.03 g/mol (10.6% increase); ΔFormula = +CH2 |
| Conditions | Standard molecular properties |
Why This Matters
The increased molecular weight and hydrophobicity from the methyl group alter solubility and partitioning behavior, making the compound a distinct entity for applications like logP-driven property optimization in drug discovery.
- [1] Molbase. (n.d.). 1,4-Dioxane-2-carboxylic acid. CAS 89364-41-0. View Source
